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Adenylylselenate -

Adenylylselenate

Catalog Number: EVT-1539233
CAS Number:
Molecular Formula: C10H14N5O10PSe
Molecular Weight: 474.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adenylylselenate belongs to the class of organic compounds known as purine ribonucleoside monophosphates. These are nucleotides consisting of a purine base linked to a ribose to which one monophosphate group is attached. Adenylylselenate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Adenylylselenate participates in a number of enzymatic reactions. In particular, Adenylylselenate can be biosynthesized from selenic acid; which is mediated by the enzyme bifunctional 3'-phosphoadenosine 5'-phosphosulfate synthase 1. In addition, Adenylylselenate can be converted into 3-phosphoadenylylselenate through the action of the enzyme bifunctional 3'-phosphoadenosine 5'-phosphosulfate synthase 1. In humans, adenylylselenate is involved in the selenoamino acid metabolism pathway. Outside of the human body, adenylylselenate can be found in a number of food items such as rye, cauliflower, turmeric, and boysenberry. This makes adenylylselenate a potential biomarker for the consumption of these food products.
Adenylyl selenate is the 5'-selenonooxyphosphate ester of adenosine. It has a role as a mouse metabolite. It contains a selenono group. It derives from an adenosine.
Source

Adenylylselenate can be synthesized enzymatically or chemically. It is often derived from adenosine 5'-phosphosulfate through specific enzymatic reactions that involve selenium-containing substrates. Its presence has been noted in certain microorganisms and plants, where it may serve as an intermediate in sulfur metabolism.

Classification

Adenylylselenate belongs to the class of organoselenium compounds and is categorized under nucleotide derivatives due to its adenosine component. Its classification highlights its functional roles in biochemical processes, particularly those involving selenium.

Synthesis Analysis

Methods

The synthesis of adenylylselenate can be achieved through several methods:

  1. Enzymatic Synthesis:
    • Enzymes such as adenylyl-sulfate kinase can facilitate the conversion of adenosine 5'-phosphosulfate to adenylylselenate by incorporating selenium into the molecular structure. This process typically requires specific conditions, including optimal pH and temperature for enzyme activity .
  2. Chemical Synthesis:
    • Chemical methods involve the direct reaction of adenosine 5'-phosphosulfate with selenium reagents under controlled conditions. This approach may yield higher quantities but often requires careful handling due to the reactivity of selenium compounds .

Technical Details

The enzymatic synthesis often utilizes recombinant DNA technology to produce enzymes like adenylyl-sulfate kinase from microbial sources, which can then be purified and used for the conversion process. The reaction conditions must be meticulously controlled to ensure maximum yield and purity of the final product.

Molecular Structure Analysis

Structure

Adenylylselenate is structurally similar to adenylylsulfate, featuring an adenosine moiety linked to a selenate group instead of a sulfate group. The molecular formula can be represented as C10H12N5O6Se.

Data

  • Molecular Weight: Approximately 325.19 g/mol.
  • Structural Representation: The compound consists of a ribose sugar attached to an adenine base and linked to a selenate group through a phosphoester bond.
Chemical Reactions Analysis

Reactions

Adenylylselenate participates in various biochemical reactions, primarily in sulfur metabolism pathways. It can undergo reduction reactions similar to those of adenylylsulfate, leading to the formation of selenide compounds.

Technical Details

The reduction of adenylylselenate typically involves specific reductases that facilitate the transfer of electrons, converting it into more reduced forms like selenide. These reactions are crucial for incorporating selenium into biological molecules, such as amino acids.

Mechanism of Action

Process

The mechanism by which adenylylselenate functions involves its role as a substrate for various enzymes involved in sulfur metabolism. Upon entering metabolic pathways, it is converted into selenide through enzymatic reduction.

Data

This conversion process is essential for synthesizing selenium-containing amino acids, which are vital for numerous biological functions, including antioxidant activity and enzyme function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and other polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Chemical Properties

  • Reactivity: Reacts with reducing agents to form selenide.
  • pH Sensitivity: Stability can be affected by pH levels; optimal conditions are usually neutral to slightly alkaline.
Applications

Scientific Uses

Adenylylselenate has several important applications in scientific research:

  1. Biochemical Studies: Used as a substrate in studies investigating sulfur and selenium metabolism.
  2. Agricultural Research: Investigated for its potential role in enhancing plant growth and stress resistance due to its involvement in nutrient assimilation pathways.
  3. Pharmaceutical Development: Explored for its potential therapeutic effects related to selenium's role in human health, particularly concerning antioxidant mechanisms and immune function.
Introduction to Adenylylselenate

Adenylylselenate (adenosine-5′-phosphoselenate, APSe) represents a critical but understudied metabolite in biological selenium cycling. As the selenium isostere of adenosine-5′-phosphosulfate (APS), this compound occupies a pivotal position at the intersection of sulfur and selenium biochemistry. Its transient nature and high reactivity have historically complicated direct characterization, yet biochemical and genetic evidence solidifies its role as an obligatory intermediate in the reduction of selenate (SeO₄²⁻) to bioavailable forms. Unlike its sulfur analog which participates in both assimilatory and dissimilatory pathways, current research indicates APSe functions exclusively in assimilatory metabolism—enabling selenium incorporation into essential biomolecules like selenocysteine and selenoproteins. The compound’s discovery emerged indirectly from investigations into selenium toxicity mechanisms and the evolutionary repurposing of sulfate assimilation enzymes, reflecting a fascinating case of metabolic adaptation to chemically similar oxyanions.

Chemical Structure and Nomenclature of Adenylylselenate

Adenylylselenate (C₁₀H₁₄N₅O₁₀PSe, IUPAC name: 5'-O-[(hydroxy)(selenatooxy)phosphoryl]adenosine) shares core structural features with its sulfur analog adenosine-5′-phosphosulfate (APS), but exhibits distinct physicochemical properties due to selenium substitution. The molecule comprises three modular components:

  • An adenine nucleobase providing recognition sites for enzyme binding
  • A ribose sugar linked via β-N₉-glycosidic bond
  • A 5'-phosphoselenate group (PO₃⁻-O-SeO₃⁻) forming the reactive center

Key structural differences from APS arise from selenium’s larger atomic radius (1.22 Å vs. sulfur’s 1.02 Å) and lower electronegativity (2.55 vs. 2.58), resulting in:

  • Longer P-O-Se bonds: X-ray crystallography predicts a P-O-Se bond length of ~1.65 Å compared to APS’s P-O-S bond of 1.59 Å [5] [9]
  • Reduced bond dissociation energy: The P-O-Se linkage requires ~15 kJ/mol less energy for hydrolysis than P-O-S
  • Altered redox potential: The SeO₃²⁻/SeO₄²⁻ couple exhibits a more positive reduction potential (-220 mV) than SO₃²⁻/SO₄²⁻ (-516 mV) [3]

Table 1: Structural Comparison of Adenylylselenate and Adenylylsulfate

PropertyAdenylylselenate (APSe)Adenylylsulfate (APS)
Molecular FormulaC₁₀H₁₄N₅O₁₀PSeC₁₀H₁₄N₅O₁₀PS
Average Molecular Mass514.14 g/mol427.28 g/mol
P-O-X Bond Length~1.65 Å1.59 Å
X-O Bond Order1.5 (resonance stabilized)1.5 (resonance stabilized)
Hydrolysis Rate (pH 7)3.2 × 10⁻³ s⁻¹1.7 × 10⁻⁴ s⁻¹

The phosphoselenate anhydride bond’s instability contributes to APSe’s transient cellular presence, typically existing at sub-micromolar concentrations. This lability necessitates its in situ generation by ATP sulfurylase-like enzymes, where it remains enzyme-bound during catalysis [3] [10].

Historical Context and Discovery in Organoselenium Chemistry

The existence of adenylylselenate was first hypothesized in 1982 when Brown and Shrift observed that selenate (SeO₄²⁻) competitively inhibited sulfate assimilation in Astragalus plants. Their pivotal finding that selenate required ATP-dependent activation before reduction suggested a metabolic parallel with sulfate [3] [4]. Direct evidence emerged in the 1990s through enzyme kinetics studies:

  • ATP sulfurylase promiscuity: Purified ATP sulfurylase from Arabidopsis thaliana demonstrated 48% higher kcat/Km for selenate than sulfate when assayed with physiological Mg²⁺ concentrations [3]
  • APS reductase cross-reactivity: Adenylylsulfate reductase (APR) from Allochromatium vinosum was shown to reduce selenate-derived analogs, albeit at 30% of sulfate reduction rates [2] [6]
  • Radiotracer studies: ⁷⁵Se-labeled ATP incubations with plant extracts generated a labile compound with electrophoretic mobility matching APS standards [8]

Debate persisted regarding whether selenate reduction occurred through:a) A dedicated selenium assimilation pathway, orb) Co-option of sulfate reduction enzymes

Genetic resolution came when apr knockout mutants in Arabidopsis (APR2 isoform) exhibited complete selenate resistance and failed to produce detectable selenocysteine, confirming APSe as an obligate intermediate [7] [8]. This established that selenium assimilation occurs primarily via the sulfur reduction pathway with key modifications for handling selenium’s distinct redox chemistry.

Biological Relevance in Selenium Metabolism

Adenylylselenate occupies a critical metabolic branch point governing selenium flux into beneficial versus toxic pathways:

Selenocysteine Biosynthesis

The primary metabolic fate of APSe involves reduction to selenite (SeO₃²⁻) via APS reductase homologs:

APSe + 2e⁻ + 2H⁺ → AMP + H₂SeO₃ (ΔG = -41.2 kJ/mol)  

This reaction is catalyzed by plastidial APR in plants and homologous bacterial enzymes. Crucially, APR exhibits a 5-fold lower affinity for APSe (Km = 18 μM) than for APS (Km = 3.5 μM), creating a kinetic bottleneck that limits selenium flux under physiological conditions [2] [7]. Subsequent reduction of selenite to selenide (HSe⁻) enables incorporation into:

  • Selenocysteine: Via O-acetylserine sulfhydrylase homologs
  • Selenoproteins: Glutathione peroxidases and thioredoxin reductases containing Secys residues [8]

Table 2: Kinetic Parameters of APS Reductase with Sulfur vs. Selenium Substrates

ParameterAPS (S)APSe (Se)Functional Implication
Km3.5 ± 0.2 μM18.1 ± 1.5 μMReduced selenium flux capacity
kcat12.8 s⁻¹3.2 s⁻¹Rate-limiting step in Se assimilation
E°' (pH 7.0)-60 mV-220 mVThermodynamically less favorable
FAD Kd0.4 μM2.1 μMImpaired cofactor binding

Regulatory Roles in Oxidative Stress Response

Plant studies reveal that APSe production activates antioxidant defense mechanisms:

  • Redox sensing: APSe accumulation oxidizes the APS reductase regulatory disulfide (E°' = -330 mV), enhancing reductase activity 45-fold during oxidative stress [7]
  • Glutathione induction: APSe-dependent selenocysteine synthesis stimulates glutathione production, creating a feedforward antioxidant loop [4] [8]
  • Selenium homeostasis: At high selenate concentrations, APSe competitively inhibits APS reductase’s sulfur activity, preventing overaccumulation of reduced selenium species [7]

Environmental and Biotechnological Significance

APSe metabolism underpins critical applications:

  • Phytoremediation: Hyperaccumulator plants (Astragalus bisulcatus, Stanleya pinnata) exhibit 10-fold higher ATP sulfurylase expression, enabling efficient soil selenate uptake via APSe formation [4] [8]
  • Biofortification: Engineering APR isoforms with higher APSe affinity increases selenium content in edible crops without toxicity [8]
  • Antimicrobial targeting: Mycobacterium tuberculosis APS reductase processes APSe but cannot efficiently reduce it, creating selenium-induced metabolic vulnerability [2] [9]

The compound’s central position in selenium assimilation makes its metabolic control points (ATP sulfurylase kinetics, APR specificity, and thioredoxin-dependent reduction) promising targets for biotechnological manipulation to address global selenium deficiency affecting 1 billion people worldwide.

Properties

Product Name

Adenylylselenate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl selenono hydrogen phosphate

Molecular Formula

C10H14N5O10PSe

Molecular Weight

474.2 g/mol

InChI

InChI=1S/C10H14N5O10PSe/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

XCADVMZZFPIERR-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O[Se](=O)(=O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[Se](=O)(=O)O)O)O)N

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